Imazethapyr

Overview

Description

Imazethapyr is an active ingredient in commercial herbicides, often used in combination with glyphosate . It is a systemic herbicide, absorbed by both roots and leaves, and transported to the meristematic regions where it accumulates .

Synthesis Analysis

Imazethapyr can be synthesized from diketene by 2-chloromethyl-5-ethyl nicotinic acid ethyl ester . Another method involves dissolving 2-[(1-itrile group-1, the 2-dimethyl propyl) aminocarboxyl]-5-ethyl nicotinic acid in a NaOH aqueous solution, stirring for 10 minutes, then adding hydrogen peroxide and continuing the reaction at various temperatures .

Molecular Structure Analysis

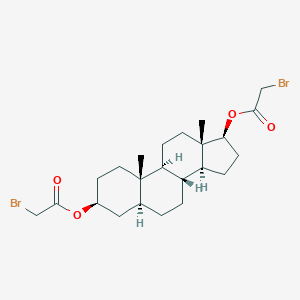

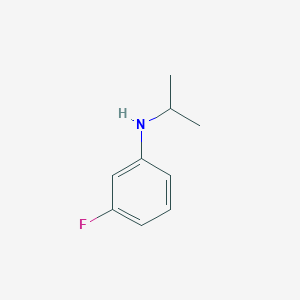

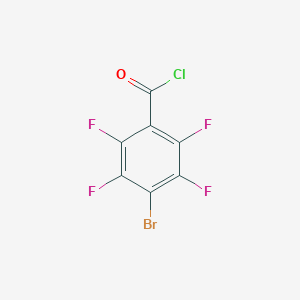

The molecular formula of Imazethapyr is C15H19N3O3 . For more detailed structural information, you may refer to resources such as ChemSpider .

Chemical Reactions Analysis

Imazethapyr forms a dithiocarbamate derivative in aqueous acetonitrile, which reacts with copper(I) perchlorate to form a yellow-colored complex . The degradation of Imazethapyr in soil is influenced by application rate, soil physicochemical properties, and temperature .

Physical And Chemical Properties Analysis

Imazethapyr is a light beige powder . Its molecular weight is 289.34, and its percent composition is C 62.27%, H 6.62%, N 14.52%, O 16.59% .

Scientific Research Applications

Herbicide in Agriculture

Imazethapyr is a selective systemic herbicide widely used in agriculture . It is known for its high activity at low application rates and its broad-spectrum of weed control in soybean and other legume crops . It is also persistent in the soil .

Impact on Non-Target Organisms

Imazethapyr, like other agrochemicals, can have adverse effects on non-target primary producers, such as microalgae, when they reach freshwater bodies . Studies have shown that imazethapyr and its formulation additives can cause significant growth inhibition and morphological alterations in the microalga Scenedesmus vacuolatus .

Toxicological Effects

Research has shown that imazethapyr and its formulation additives can cause adverse effects including membrane disorganization, cytoplasm contraction, cell wall thickening, thylakoidal membrane disaggregation, and starch granule accumulation .

Impact on Photosynthesis

Exposure to imazethapyr and its formulation additives can cause alterations in photosystems as a stress response, indicated by an increased chl a/chl b ratio . The carotene/chl a ratio also increases, suggesting an antioxidant response to these toxic compounds .

Alleviation of Phytotoxicity

Studies have shown that the phytotoxicity of imazethapyr to non-target plants like wheat can be alleviated through active regulation between auxin and secondary metabolite 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazine-3(4H)-one (DIMBOA) . This suggests potential strategies for mitigating the adverse effects of imazethapyr on non-target plants .

Soil Movement and Bioactivity

Imazethapyr’s bioactivity and movement in soil have been studied, providing insights into its behavior and impact on soil ecosystems .

Mechanism of Action

Target of Action

Imazethapyr primarily targets the enzyme acetohydroxyacid synthase (AHAS) . AHAS is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants . By inhibiting this enzyme, Imazethapyr impairs protein biosynthesis, which is crucial for plant growth and development .

Mode of Action

Imazethapyr works by inhibiting the activity of AHAS . This inhibition disrupts the biosynthesis of the branched-chain amino acids, leading to a deficiency of these essential amino acids in the plant . As a result, protein biosynthesis is impaired, which ultimately leads to the death of susceptible weed species .

Biochemical Pathways

Imazethapyr significantly affects several metabolic pathways. It downregulates the genes involved in photosynthetic electron transport and the carbon cycle . Specifically, it downregulates 48 genes in the photosynthetic light reaction and 11 genes in the Calvin cycle . Additionally, the downregulation of genes related to electron transport in mitochondria provides strong evidence for Imazethapyr inhibiting photosynthetic carbon fixation and cellular energy metabolism .

Pharmacokinetics

Imazethapyr is readily absorbed by the foliage of plants, and root absorption also occurs but is slower . It is translocated via both the xylem and phloem . The compound is metabolized by tolerant species to non-phytotoxic compounds, which is the basis of its selectivity .

Result of Action

The action of Imazethapyr results in significant molecular and cellular effects. Root exposure to Imazethapyr inhibits shoot growth, reduces chlorophyll contents, induces photoinhibition, and decreases photosynthetic activity . Following growth inhibition, meristematic areas gradually become chlorotic and necrotic, followed by a slow general foliar chlorosis and necrosis .

Action Environment

The action of Imazethapyr can be influenced by environmental factors. For instance, the dissipation of Imazethapyr in soil is enhanced by the amendment of soil with farmyard manure and an increase in temperature . It is essentially stable to degradation in soil maintained under aerobic conditions . It is also worth noting that soil is the ultimate sink for most pesticides, including Imazethapyr .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-ethyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-5-9-6-10(13(19)20)11(16-7-9)12-17-14(21)15(4,18-12)8(2)3/h6-8H,5H2,1-4H3,(H,19,20)(H,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOKUMIPKHGGTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

101917-66-2 (ammonium-salt) | |

| Record name | Imazethapyr [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081335775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3024287 | |

| Record name | Imazethapyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white solid; [Merck Index] Colorless solid; [HSDB] | |

| Record name | Imazethapyr | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5610 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

180 °C (decomposes) | |

| Record name | IMAZETHAPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In acetone 48.2, methanol 105, tolulene 5, dichloromethane 185, isopropanol 17, heptane 0.9 (all in g/L, 25 °C), In water, 1415 ppm at 25 °C | |

| Record name | IMAZETHAPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.10 to 1.12 at 21 °C | |

| Record name | IMAZETHAPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Absorbed by plant roots and foliage, being translocated to meristematic regions where it inhibits the biosynthesis of valine, leucine and isoleucine preventing cell division., Imazapyr (IMZR), Imazapic (IMZC), Imazethapyr (IMZT), Imazamox (IMZX) and Imazaquin (IMZQ) ... are classified as imidazolinone (IMI) herbicides and their mode of action is to inhibit acetohydroxyacid synthase (AHAS), an enzyme involved in the biosynthesis of the amino acids leucine, isoleucine and valine. ... | |

| Record name | IMAZETHAPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Imazethapyr | |

Color/Form |

White to off-white crystalline solid, Off-white to tan solid | |

CAS RN |

81335-77-5 | |

| Record name | Imazethapyr | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81335-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imazethapyr [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081335775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imazethapyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMAZETHAPYR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72T2IN94I4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IMAZETHAPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

173 °C | |

| Record name | IMAZETHAPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of imazethapyr?

A1: Imazethapyr inhibits the acetohydroxy acid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. This enzyme is critical for the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. By inhibiting ALS, imazethapyr disrupts BCAA production, leading to the inhibition of protein synthesis and ultimately plant death.

Q2: How does the inhibition of ALS by imazethapyr differ between tolerant and susceptible plants?

A2: Imidazolinone-tolerant crops, like some rice varieties, possess an altered form of the ALS enzyme with reduced sensitivity to imazethapyr [, , , ]. This allows them to tolerate the herbicide while susceptible weeds are controlled.

Q3: Beyond direct ALS inhibition, are there other downstream effects of imazethapyr on plants?

A3: Yes, imazethapyr has been shown to affect nodule nitrogenase activity and nitrate reductase activity in soybean, impacting nitrogen metabolism []. Additionally, research indicates that imazethapyr can influence soil microbial communities, with potential implications for nutrient cycling and ecosystem dynamics [, ].

Q4: What is the molecular formula and weight of imazethapyr?

A4: The molecular formula of imazethapyr is C15H16N4O3, and its molecular weight is 304.31 g/mol.

Q5: Does the presence of crop residues, like wheat straw, impact imazethapyr dissipation?

A6: Research shows that straw mulch levels do not significantly affect the dissipation rates of imazethapyr under no-till field conditions [].

Q6: How is imazethapyr absorbed and translocated in plants?

A7: Imazethapyr can be absorbed through both roots and leaves [, , ]. Its translocation within the plant is primarily upward through the xylem [].

Q7: What factors can influence the absorption and translocation of imazethapyr?

A8: Environmental factors, such as soil moisture and relative humidity, can affect imazethapyr absorption [, ]. The addition of certain adjuvants, like bentazon, can also influence imazethapyr uptake and translocation [].

Q8: How is imazethapyr metabolized in plants?

A9: Cowpea, for example, exhibits tolerance to imazethapyr due to its ability to metabolize the herbicide into nontoxic metabolites, including hydroxyimazethapyr and its conjugates []. This metabolic detoxification is a key mechanism of resistance in some plant species.

Q9: What is the persistence of imazethapyr in the soil?

A10: Imazethapyr typically has a half-life in soil ranging from a few days to several weeks, depending on soil type, moisture, and microbial activity [, ]. This relatively short persistence reduces the risk of carryover to subsequent crops.

Q10: What are the known mechanisms of imazethapyr resistance in weeds?

A11: Resistance to imazethapyr can arise from various mechanisms, including:* Target-site resistance: Mutations in the ALS enzyme can reduce its sensitivity to imazethapyr, conferring resistance [, ].* Non-target-site resistance: Degradation enhancement mediated by cytochrome P450 monooxygenases (cytP450) has been implicated in imazethapyr resistance, allowing resistant plants to metabolize the herbicide more efficiently [].

Q11: Is there cross-resistance between imazethapyr and other herbicides?

A12: Yes, cross-resistance can occur between imazethapyr and other ALS-inhibiting herbicides. For instance, common sunflower resistant to imazethapyr also exhibited resistance to chlorimuron, another ALS inhibitor [].

Q12: Does imazethapyr pose any environmental risks?

A14: While imazethapyr is generally considered to have a favorable environmental profile due to its relatively short persistence in soil, its impact on non-target organisms, such as soil microbes, needs to be carefully considered [, ]. Understanding the herbicide's fate and behavior in the environment is crucial for minimizing potential ecological impacts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B50208.png)

![1-[(2R)-2-(Hydroxymethyl)piperidin-1-YL]ethanone](/img/structure/B50209.png)

![5H-pyrrolo[1,2-a]imidazol-7(6H)-one](/img/structure/B50222.png)

![2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B50233.png)